4-[(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]quinoline
Description
4-[(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]quinoline is a heterocyclic compound featuring a quinoline core linked to a pyrimidine ring via a piperidine bridge. The pyrimidine moiety is further substituted with a 1-methylpyrazole group. The compound’s design integrates pharmacophores known for targeting enzymes and receptors in medicinal chemistry, making it a candidate for drug discovery .
Properties
IUPAC Name |
4-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-28-15-19(14-27-28)18-12-25-23(26-13-18)30-20-7-10-29(11-8-20)16-17-6-9-24-22-5-3-2-4-21(17)22/h2-6,9,12-15,20H,7-8,10-11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWPUDCVXACKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=CC=NC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]quinoline represents a novel class of quinoline derivatives, which have garnered attention due to their potential biological activities, particularly in the realm of antimalarial and anticancer therapies. This article synthesizes current research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : Quinoline ring system
- Side Chains : Piperidine and pyrazole derivatives attached to a pyrimidine moiety
- Molecular Formula : C₂₁H₂₅N₅O
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, focusing on its antimalarial and anticancer properties.
Antimalarial Activity
Recent studies have demonstrated that quinoline derivatives can exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. The synthesized compound was tested against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. The findings indicated:
- Potency : The compound displayed nanomolar activity against both strains.
- Mechanism of Action : It is hypothesized that the presence of the piperidine moiety enhances drug uptake through pH trapping in the acidic digestive vacuole of the parasite, similar to established antimalarials like quinine and mefloquine .
Anticancer Activity
In addition to its antimalarial effects, this compound has also been evaluated for its anticancer properties. A study focusing on N-(piperidine-4-yl)benzamide derivatives showed promising results in HepG2 cell lines:
- Cell Cycle Inhibition : The compound was identified as a potential cell cycle inhibitor, suggesting its utility in cancer therapy .
Detailed Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimalarial Activity | Nanomolar potency against NF54 and K1 strains; no cytotoxicity observed | |
| Anticancer Activity | Potential cell cycle inhibitors in HepG2 cells |
Case Study 1: Antimalarial Efficacy
In a controlled laboratory setting, various quinoline-piperidine conjugates were synthesized and screened for antimalarial activity. The results indicated that certain modifications to the piperidine side chain significantly enhanced antiplasmodium activity. The best-performing compounds were further subjected to toxicity assessments, confirming their safety profile at therapeutic doses.
Case Study 2: Cancer Cell Line Evaluation
A series of derivatives, including the target compound, were tested against HepG2 cells to evaluate their anticancer properties. The results revealed that several derivatives inhibited cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Key Comparisons
| Compound Name | Molecular Formula | Key Features | Differences from Target Compound |
|---|---|---|---|
| 4-(1-methyl-1H-pyrazol-5-yl)piperidine | C9H15N3 | Simple piperidine-pyrazole derivative | Lacks pyrimidine and quinoline moieties; reduced structural complexity |
| 5-chloro-4-{(1-methyl-1H-pyrazol-4-yl)oxy}pyrimidine | C10H10ClN3O | Chlorinated pyrimidine-pyrazole hybrid | Absence of quinoline and piperidine; halogen substitution alters reactivity |
| 2-{(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)sulfonyl}benzonitrile | C20H20N6O3S | Sulfonyl-linked benzonitrile group | Additional sulfonyl group increases molecular weight and polarity |
Analysis: The target compound’s combination of quinoline, pyrimidine, and piperidine distinguishes it from simpler derivatives.
Quinoline-Pyrazole Hybrids
Compounds like 2-(1H-pyrazol-4-yl)quinoline (C12H10N3) share the quinoline-pyrazole framework but lack the pyrimidine-piperidine bridge. This simplification results in lower molecular weight (172.23 g/mol vs. ~433.5 g/mol for the target compound) and altered pharmacokinetic profiles, such as reduced metabolic stability .
Piperidine-Pyrimidine Derivatives
5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine (C20H19N9O2) introduces a pyrazolo-pyrimidine group instead of quinoline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
